molecular formula C16H22F3N3 B6448251 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine CAS No. 2549019-00-1

1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine

Cat. No.: B6448251
CAS No.: 2549019-00-1
M. Wt: 313.36 g/mol
InChI Key: AOUUQFPUQNWTFM-UHFFFAOYSA-N
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Description

Compounds with a pyridinyl and piperidine structure are common in medicinal chemistry . They often contain a trifluoromethyl group, which can enhance the compound’s metabolic stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a piperidine ring attached to a pyridine ring, with a trifluoromethyl group attached to the pyridine ring . The exact structure would depend on the positions of these groups in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, and reactivity can be influenced by the presence and position of the pyridinyl, piperidine, and trifluoromethyl groups .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Compounds with similar structures are often used in medicinal chemistry and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some compounds with a trifluoromethyl group can be toxic if ingested .

Future Directions

The future directions for research on similar compounds could include exploring their potential uses in medicinal chemistry, optimizing their synthesis, and investigating their mechanisms of action .

Properties

IUPAC Name

4-(4-piperidin-1-ylpiperidin-1-yl)-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3/c17-16(18,19)15-12-14(4-7-20-15)22-10-5-13(6-11-22)21-8-2-1-3-9-21/h4,7,12-13H,1-3,5-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUUQFPUQNWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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